molecular formula C21H22N2O2 B2539285 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide CAS No. 851406-44-5

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide

Cat. No.: B2539285
CAS No.: 851406-44-5
M. Wt: 334.419
InChI Key: NRQRRXSZMINYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
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Scientific Research Applications

Binding Affinity and Radiolabeling Applications

Research has identified analogues of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide, focusing on their binding affinity to sigma-2 receptors, which are upregulated in proliferating tumor cells. These studies have developed radiolabeled compounds for potential use in diagnostic imaging and therapy. For instance, Xu et al. (2005) synthesized radiolabeled benzamide analogues, demonstrating their high affinity for sigma-2 receptors, indicating potential applications in studying receptor distribution and function in vitro (Xu et al., 2005).

Evaluation in Tumor Proliferation

Dehdashti et al. (2013) evaluated the feasibility of using a cellular proliferative marker for imaging tumor proliferation in patients with newly diagnosed malignant neoplasms. This study underscores the compound's potential in assessing the proliferative status of solid tumors via PET imaging, contributing to diagnostics and treatment planning (Dehdashti et al., 2013).

Chemical Synthesis and Catalytic Activity

The compound has been utilized in chemical synthesis studies, highlighting innovative synthetic routes and catalytic activities. For example, Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, demonstrating the compound's role in facilitating selective formation of valuable tetrahydroisoquinolinone products, showcasing its versatility in organic synthesis (Rakshit et al., 2011).

Metabolic Pathways and Excretion Studies

The metabolic pathways and excretion mechanisms of related compounds have been extensively studied, providing insight into their pharmacokinetics and potential therapeutic applications. Umehara et al. (2009) identified human metabolites of a novel If channel inhibitor, investigating transporter-mediated renal and hepatic excretion. These studies are crucial for understanding the compound's safety, efficacy, and optimal dosage for therapeutic use (Umehara et al., 2009).

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-6-4-5-7-17(13)21(25)22-11-10-16-12-18-14(2)8-9-15(3)19(18)23-20(16)24/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQRRXSZMINYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.